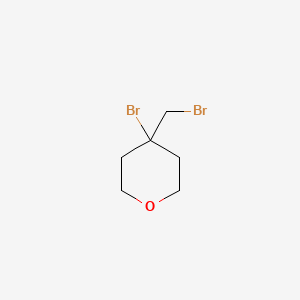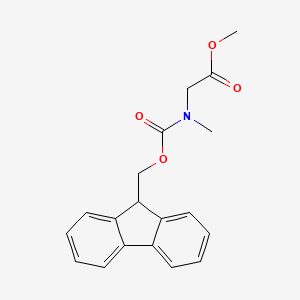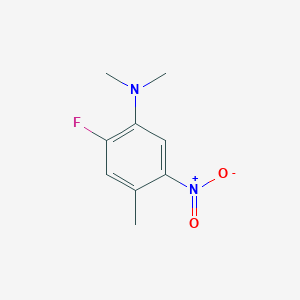![molecular formula C8H8N4OS B13099670 4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one](/img/structure/B13099670.png)
4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one is a heterocyclic compound that belongs to the pyrido[2,3-D]pyrimidine family. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications, particularly as kinase inhibitors.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one typically involves the condensation of pyrimidine-5-carbaldehydes with appropriate reagents. One common method is the reaction of 4,6-dichloropyrimidine-5-carbaldehyde with cyanomethyltriphenylphosphonium chloride to form (2E)-3-(4,6-dichloropyrimidin-5-yl)acrylonitrile. This intermediate can then undergo further reactions to yield the desired pyrido[2,3-D]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve large-scale synthesis using similar condensation reactions, followed by purification and isolation of the final product.
化学反応の分析
Types of Reactions
4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The chlorine atoms in the precursor compounds can be substituted with various nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alcohols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while substitution reactions could yield various substituted pyrido[2,3-D]pyrimidine derivatives .
科学的研究の応用
4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in cancer treatment due to its ability to inhibit specific kinases involved in tumor growth.
作用機序
The mechanism of action of 4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one involves its interaction with specific molecular targets, such as kinases. By inhibiting these kinases, the compound can interfere with the phosphorylation processes that regulate cell growth and proliferation. This makes it a promising candidate for the development of anticancer drugs .
類似化合物との比較
Similar Compounds
2-Amino-substituted pyrido[2,3-D]pyrimidin-7-ones: Known for their kinase inhibitory activity.
4,7-Diamino-substituted pyrido[2,3-D]pyrimidines: Act as inhibitors of cyclin-dependent kinases and adenosine receptor antagonists.
Uniqueness
4-Amino-2-(methylthio)pyrido[2,3-D]pyrimidin-5(8H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to selectively inhibit certain kinases makes it a valuable compound for targeted therapeutic applications .
特性
分子式 |
C8H8N4OS |
|---|---|
分子量 |
208.24 g/mol |
IUPAC名 |
4-amino-2-methylsulfanyl-8H-pyrido[2,3-d]pyrimidin-5-one |
InChI |
InChI=1S/C8H8N4OS/c1-14-8-11-6(9)5-4(13)2-3-10-7(5)12-8/h2-3H,1H3,(H3,9,10,11,12,13) |
InChIキー |
VTEJOCNIKVFJQR-UHFFFAOYSA-N |
正規SMILES |
CSC1=NC(=C2C(=O)C=CNC2=N1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-((2Z)-3-(dimethylamino)-2-{[(1E)-(dimethylamino)methylene]amino}prop-2-en-1-ylidene)-N-methylmethanaminium hexafluorophosphate](/img/structure/B13099600.png)

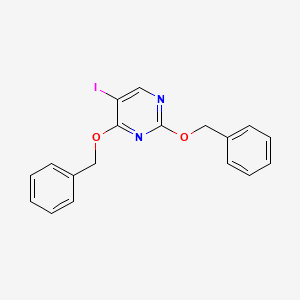
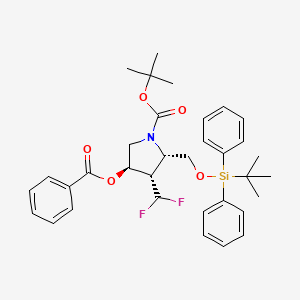



![6-Bromo-3-isopropylimidazo[1,5-a]pyrazine](/img/structure/B13099636.png)

![7-Methyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine dihydrochloride](/img/structure/B13099646.png)
